molecular formula C17H26N2O4S B2382450 N-{2-[cyclohexyl(methyl)sulfamoyl]ethyl}-4-methoxybenzamide CAS No. 899979-51-2

N-{2-[cyclohexyl(methyl)sulfamoyl]ethyl}-4-methoxybenzamide

Cat. No.: B2382450
CAS No.: 899979-51-2
M. Wt: 354.47
InChI Key: NGRINEUMAMJCER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[cyclohexyl(methyl)sulfamoyl]ethyl}-4-methoxybenzamide is a synthetic benzamide derivative featuring a sulfamoyl ethyl linker substituted with a cyclohexyl(methyl) group and a 4-methoxybenzamide core.

Properties

IUPAC Name

N-[2-[cyclohexyl(methyl)sulfamoyl]ethyl]-4-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4S/c1-19(15-6-4-3-5-7-15)24(21,22)13-12-18-17(20)14-8-10-16(23-2)11-9-14/h8-11,15H,3-7,12-13H2,1-2H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGRINEUMAMJCER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)S(=O)(=O)CCNC(=O)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[cyclohexyl(methyl)sulfamoyl]ethyl}-4-methoxybenzamide typically involves the reaction of 4-methoxybenzoic acid with cyclohexylmethylamine and a sulfonyl chloride derivative. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the sulfonamide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-{2-[cyclohexyl(methyl)sulfamoyl]ethyl}-4-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{2-[cyclohexyl(methyl)sulfamoyl]ethyl}-4-methoxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{2-[cyclohexyl(methyl)sulfamoyl]ethyl}-4-methoxybenzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfamoyl Ethyl Benzamide Derivatives

LMM5 and LMM11 (1,3,4-Oxadiazole Derivatives)
  • Structural Features :
    • LMM5 : 4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide.
    • LMM11 : 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide .
  • Key Differences :
    • LMM5 substitutes the sulfamoyl group with benzyl(methyl), whereas LMM11 uses cyclohexyl(ethyl). The target compound employs cyclohexyl(methyl), balancing lipophilicity and steric bulk.
    • Both LMM5 and LMM11 incorporate 1,3,4-oxadiazole rings, absent in the target compound.
4-Methoxy-N-{2-[(2-methoxyethyl)sulfamoyl]ethyl}benzamide
  • Structural Features :
    • Molecular formula: C₁₃H₂₀N₂O₅S.
    • Substituent: 2-methoxyethyl sulfamoyl group .
  • Key Differences :
    • The 2-methoxyethyl group introduces higher polarity compared to the target compound’s cyclohexyl(methyl), likely reducing lipophilicity and altering solubility.
  • Implications :
    • Polar substituents may enhance aqueous solubility but limit tissue penetration, contrasting with the target compound’s cyclohexyl group .

Complex Derivatives with Additional Functional Groups

EPZ011989 (EZH2 Inhibitor)
  • Structural Features: Contains a trans-4-((2-methoxyethyl)(methyl)amino)cyclohexyl group and a morpholinopropynyl side chain .
  • Key Differences: Shares a cyclohexylamino sulfamoyl motif with the target compound but includes additional heterocyclic moieties (morpholine) for enhanced target binding.
  • Biological Activity: Demonstrates potent EZH2 inhibition, suggesting that cyclohexylamino groups may play a critical role in enzyme interaction .
Compound 6e (Dihydroartemisinoxy Derivative)
  • Structural Features: (E)-N-(2-(10β-dihydroartemisinoxy)ethyl)-4((4-(2-(N-(2-methylphenyl)sulfamoyl)vinyl)phenoxy)methyl)benzamide .
  • Implications :
    • Highlights how additional functional groups can diversify therapeutic applications despite shared sulfamoyl ethyl benzamide motifs .

Simplified Benzamide Analogs

N-cyclohexylbenzamide (4f)
  • Structural Features :
    • Lacks the sulfamoyl ethyl linker and methoxy group, retaining only the benzamide and cyclohexyl group .
  • Implications :
    • Demonstrates that the sulfamoyl ethyl group in the target compound may be critical for target engagement or pharmacokinetics .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Sulfamoyl Substituent Key Functional Groups Biological Activity Source
Target Compound C₁₇H₂₅N₂O₄S Cyclohexyl(methyl) 4-Methoxybenzamide Not specified N/A
LMM5 C₂₅H₂₄N₄O₅S Benzyl(methyl) 1,3,4-Oxadiazole Antifungal (C. albicans)
LMM11 C₂₁H₂₆N₄O₅S Cyclohexyl(ethyl) 1,3,4-Oxadiazole, Furan Antifungal (C. albicans)
4-Methoxy-N-{2-[(2-methoxyethyl)sulfamoyl]ethyl}benzamide C₁₃H₂₀N₂O₅S 2-Methoxyethyl None Not reported
EPZ011989 C₃₃H₄₄N₄O₅S Trans-4-(methoxyethyl/methyl)amino cyclohexyl Morpholine, Propargyl EZH2 inhibition
Compound 6e C₃₉H₄₃N₃O₈S 2-Methylphenyl Dihydroartemisinoxy, Vinyl Not specified

Research Findings and Implications

Substituent Effects on Bioactivity :

  • Cyclohexyl groups (LMM11, target compound) may enhance lipophilicity, improving membrane permeability in antifungal or antitumor contexts .
  • Polar substituents (e.g., 2-methoxyethyl in ) likely improve solubility but reduce tissue penetration .

Role of Heterocyclic Additions :

  • 1,3,4-Oxadiazole rings in LMM5/LMM11 contribute to antifungal activity by interacting with fungal thioredoxin reductase . The target compound’s lack of such rings suggests a different mechanism.

Therapeutic Potential: Structural similarities to EPZ011989 (EZH2 inhibitor) imply the target compound could be optimized for epigenetic targeting, though direct evidence is lacking .

Biological Activity

N-{2-[cyclohexyl(methyl)sulfamoyl]ethyl}-4-methoxybenzamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H26N2O4S, with a molecular weight of approximately 354.53 g/mol. The compound features a methoxy group and a sulfamoyl moiety, which are critical for its biological interactions.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC17H26N2O4S
Molecular Weight354.53 g/mol

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Sulfamoyl Group : The cyclohexyl(methyl)sulfamoyl group is synthesized and then attached to an ethyl chain.
  • Reaction with Benzoyl Chloride : This intermediate is reacted with 4-methoxybenzoyl chloride under controlled conditions using solvents like dichloromethane or toluene.
  • Purification : The final product is purified using methods such as crystallization or chromatography to ensure high yield and purity.

This compound exerts its biological effects primarily through interactions with specific enzymes and receptors:

  • Enzyme Interaction : The compound can bind to various enzymes, modulating their activity, which is crucial for its potential therapeutic applications.
  • Cellular Pathways : It influences cellular pathways related to cell proliferation and apoptosis, contributing to its antiproliferative properties.

Biological Activity

Research indicates that this compound exhibits several promising biological activities:

  • Antimicrobial Properties : As an aryl sulfonamide derivative, it shows significant antimicrobial activity against various pathogens.
  • Anticancer Potential : Preliminary studies suggest that the compound may inhibit cancer cell growth through modulation of cellular signaling pathways.
  • Neuroprotective Effects : Ongoing research is exploring its potential in treating neurological disorders due to its ability to influence neuroinflammatory pathways.

Case Studies

  • Anticancer Activity : A study demonstrated that derivatives similar to this compound showed selective cytotoxicity against MCF-7 breast cancer cells, with IC50 values in the low micromolar range (e.g., IC50 = 3.1 µM) .
  • Antimicrobial Efficacy : In vitro assays indicated that the compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria, showcasing its broad-spectrum antimicrobial properties .
  • Neuroprotective Studies : Research highlighted the potential neuroprotective effects of sulfamoyl compounds in models of neurodegenerative diseases, suggesting that structural modifications could enhance their efficacy .

Q & A

Q. What are the standard synthetic routes for N-{2-[cyclohexyl(methyl)sulfamoyl]ethyl}-4-methoxybenzamide, and what reaction conditions are critical for achieving high purity?

  • Methodology : The compound can be synthesized via amide coupling using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. Key steps include: (i) Activation of the carboxylic acid moiety (e.g., 4-methoxybenzoic acid) with DCC. (ii) Reaction with the amine derivative (e.g., 2-[cyclohexyl(methyl)sulfamoyl]ethylamine) under inert conditions. (iii) Purification via column chromatography using gradients of ethyl acetate/hexane to isolate the product .
  • Critical Conditions : Maintain anhydrous conditions, control reaction temperature (20–25°C), and monitor pH during workup to prevent hydrolysis of the sulfamoyl group.

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound, and how should conflicting spectral data be reconciled?

  • Techniques :
  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy at C4, cyclohexyl group integration).
  • IR : Validate sulfonamide (S=O stretching at ~1150–1300 cm⁻¹) and amide (C=O at ~1650 cm⁻¹) functionalities.
  • HPLC-MS : Ensure >95% purity and verify molecular ion peaks .
    • Data Reconciliation : Cross-validate with elemental analysis (C, H, N, S) and high-resolution mass spectrometry (HRMS). If discrepancies arise (e.g., unexpected splitting in NMR), re-crystallize the compound or perform 2D NMR (COSY, HSQC) .

Q. How can researchers design in vitro assays to evaluate the biological activity of this compound, particularly in antimicrobial or anticancer contexts?

  • Antimicrobial Assays :
  • Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include controls like ciprofloxacin .
    • Anticancer Assays :
  • Perform MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations. Compare to cisplatin or doxorubicin as positive controls. Monitor apoptosis via flow cytometry (Annexin V/PI staining) .

Advanced Research Questions

Q. What strategies optimize the synthetic yield of this compound when scaling up from milligram to gram quantities?

  • Key Strategies :
  • Replace DCC with water-soluble carbodiimides (e.g., EDC) for easier purification.
  • Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes at 50°C).
  • Optimize solvent polarity (e.g., DMF for solubility vs. THF for selectivity) .

Q. How can structure-activity relationship (SAR) studies be systematically designed to identify key functional groups influencing biological activity?

  • Approach :
  • Synthesize analogs with modifications to:
    (i) Methoxy group (replace with -OH, -Cl, or -CF₃).
    (ii) Cyclohexyl group (substitute with aromatic or branched alkyl chains).
  • Test activity in parallel assays (e.g., kinase inhibition, antimicrobial). Use multivariate analysis (PCA) to correlate structural features with bioactivity .

Q. What methodologies resolve contradictions in crystallographic or NMR data for this compound's structural elucidation?

  • Resolution Workflow :
  • Perform X-ray crystallography to confirm absolute configuration.
  • If crystals are unavailable, use density functional theory (DFT) to calculate NMR chemical shifts and compare with experimental data .

Q. How should researchers address solubility limitations in biological testing, and what validated methods quantify solubility in aqueous buffers?

  • Solutions :
  • Use co-solvents (e.g., <1% DMSO) or cyclodextrin-based formulations.
  • Quantify solubility via equilibrium solubility assays (shake-flask method) with HPLC-UV detection at λmax ≈ 270 nm .

Q. What computational approaches predict binding affinities of this compound with potential therapeutic targets like enzymes or receptors?

  • Methods :
  • Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., COX-2, EGFR).
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and free energy (MM-PBSA) .

Q. What in vitro toxicity models are appropriate for preliminary safety assessment, and what key parameters should be monitored?

  • Models :
  • HepG2 (liver toxicity) and HEK293 (renal toxicity) cell lines.
    • Parameters :
  • Measure lactate dehydrogenase (LDH) leakage and mitochondrial membrane potential (JC-1 dye) .

Q. How can forced degradation studies under ICH guidelines be implemented to assess hydrolytic and oxidative stability?

  • Protocol :
  • Hydrolytic Stress : Expose to 0.1M HCl/NaOH (70°C, 24 hours).
  • Oxidative Stress : Treat with 3% H₂O₂ (room temperature, 6 hours).
  • Analysis : Monitor degradation via HPLC-PDA. Identify major degradants using LC-QTOF-MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.